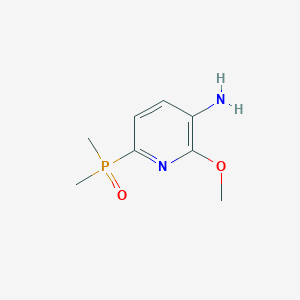![molecular formula C14H16OS B13997985 Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]- CAS No. 36715-37-4](/img/structure/B13997985.png)
Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]- is an organic compound characterized by the presence of a phenylthio group attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]- typically involves the reaction of cyclohexenone with a phenylthio compound under specific conditions. One common method includes the use of aluminum chloride (AlCl3) as a catalyst to facilitate the reaction . Another approach involves the use of dihydrogen peroxide in acetic acid to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]- involves its interaction with specific molecular targets and pathways. The phenylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-cyclopropyl-2-(phenylthio)-: Similar in structure but with a cyclopropyl group instead of a cyclohexenyl group.
Phenyl sulfonylacetophenone: Contains a sulfonyl group instead of a thio group, leading to different reactivity and applications.
Propriétés
Numéro CAS |
36715-37-4 |
|---|---|
Formule moléculaire |
C14H16OS |
Poids moléculaire |
232.34 g/mol |
Nom IUPAC |
1-(2-phenylsulfanylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C14H16OS/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-4,6-8,10,13-14H,5,9H2,1H3 |
Clé InChI |
ZEOXYLXDZNKALU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CCC=CC1SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


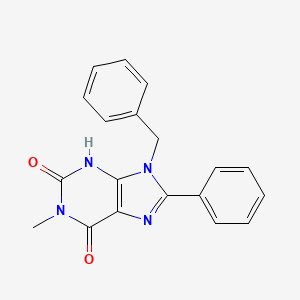

![[Bis(4-nitrophenyl)methylidene]hydrazine](/img/structure/B13997910.png)
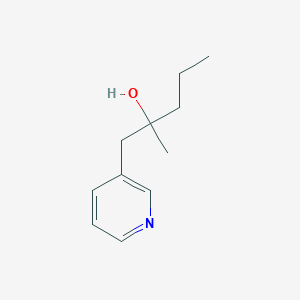
![3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide](/img/structure/B13997933.png)

![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997941.png)
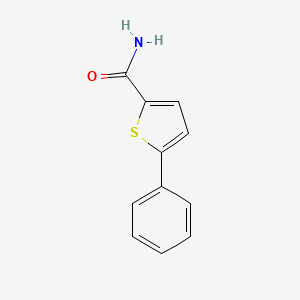
![2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B13997944.png)
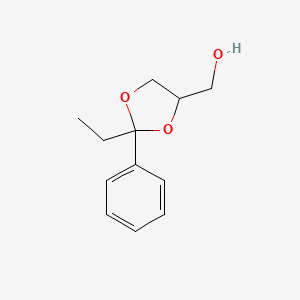
![1,4-Dioxa-8-azaspiro[4.5]decan-8-amine](/img/structure/B13997966.png)

